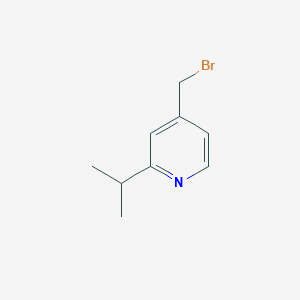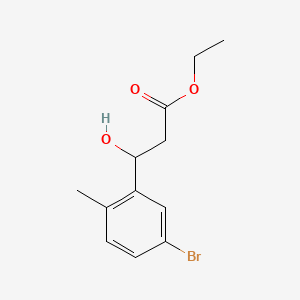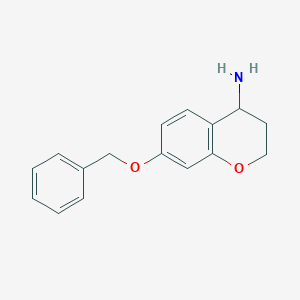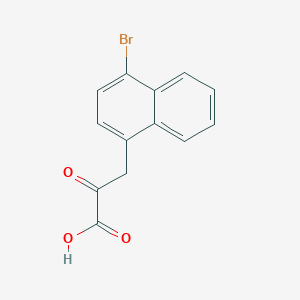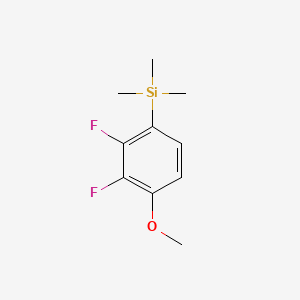
2,3-Difluoro-4-(trimethylsilyl)anisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-4-(trimethylsilyl)anisole is an organic compound that features a methoxy group (anisole) substituted with two fluorine atoms at the 2 and 3 positions and a trimethylsilyl group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(trimethylsilyl)anisole typically involves the introduction of fluorine atoms and a trimethylsilyl group onto an anisole derivative. One common method is through electrophilic aromatic substitution reactions, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
化学反应分析
Types of Reactions
2,3-Difluoro-4-(trimethylsilyl)anisole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the fluorine atoms or the trimethylsilyl group.
Substitution: The fluorine atoms and the trimethylsilyl group can be substituted with other functional groups through nucleophilic aromatic substitution or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could result in the removal of fluorine atoms or the trimethylsilyl group, leading to simpler anisole derivatives.
科学研究应用
2,3-Difluoro-4-(trimethylsilyl)anisole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and materials.
Biology: The compound’s fluorinated nature makes it useful in the design of bioactive molecules and pharmaceuticals, as fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Medicine: It may be explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of 2,3-Difluoro-4-(trimethylsilyl)anisole involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive in certain chemical reactions. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other positions on the molecule. The overall mechanism depends on the specific application and the chemical environment in which the compound is used.
相似化合物的比较
Similar Compounds
2,4-Difluoroanisole: Similar in structure but lacks the trimethylsilyl group.
3,5-Difluoroanisole: Another fluorinated anisole derivative with different fluorine substitution positions.
4-(Trimethylsilyl)anisole: Contains the trimethylsilyl group but lacks fluorine atoms.
Uniqueness
2,3-Difluoro-4-(trimethylsilyl)anisole is unique due to the combination of fluorine atoms and a trimethylsilyl group on the anisole ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research studies.
属性
分子式 |
C10H14F2OSi |
|---|---|
分子量 |
216.30 g/mol |
IUPAC 名称 |
(2,3-difluoro-4-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H14F2OSi/c1-13-7-5-6-8(14(2,3)4)10(12)9(7)11/h5-6H,1-4H3 |
InChI 键 |
ZUYKVQQRQPXLCB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)[Si](C)(C)C)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


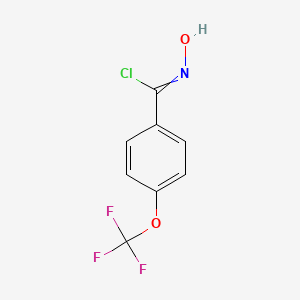
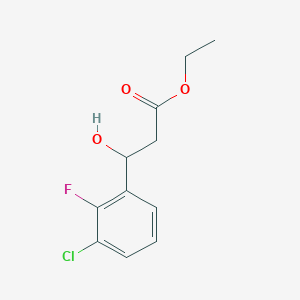
![2-([1,1'-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13682498.png)
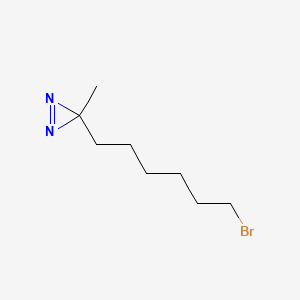
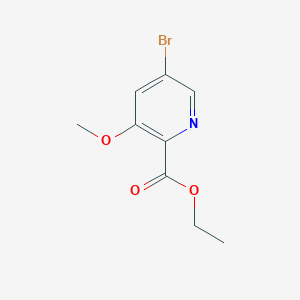
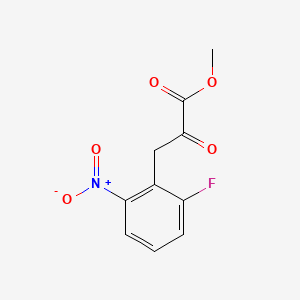
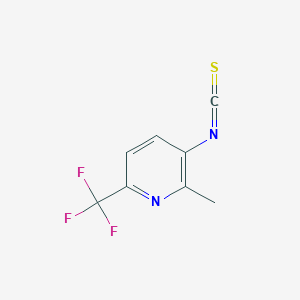
![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13682527.png)

